tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C22H26N4O6 and a molecular weight of 442.47 g/mol . This compound is known for its role as an E3 ligase ligand in the field of proteolysis-targeting chimeras (PROTACs), which are used in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of piperazine with tert-butyl chloroformate under basic conditions to form tert-butyl piperazine-1-carboxylate.
Introduction of the isoindolinone moiety: This step involves the reaction of the intermediate with phthalic anhydride to form the isoindolinone structure.
Formation of the piperidinone ring: This step involves the reaction of the intermediate with 2,6-dioxopiperidine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the piperazine and isoindolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .
Scientific Research Applications
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves its role as an E3 ligase ligand in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-[(2,6-dioxopiperidin-3-yl)carbamoyl]pyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to function effectively as an E3 ligase ligand in PROTACs. This compound’s ability to facilitate targeted protein degradation makes it a valuable tool in scientific research and drug discovery .
Properties
Molecular Formula |
C22H28N4O5 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N4O5/c1-22(2,3)31-21(30)25-10-8-24(9-11-25)15-4-5-16-14(12-15)13-26(20(16)29)17-6-7-18(27)23-19(17)28/h4-5,12,17H,6-11,13H2,1-3H3,(H,23,27,28) |
InChI Key |
DANIYVQIRXOIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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